4H-[1,3,4]Thiadiazolo[2,3-c][1,2,4]triazin-4-one, 3-methyl-7-(methylthio)-
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Overview
Description
3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is a heterocyclic compound that belongs to the class of thiadiazoles and triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE typically involves the condensation of 4-amino-4H-1,2,4-triazole-3-thiol with ethyl cyanoacetate. This reaction is followed by treatment with hydrazine hydrate to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiadiazole or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazoles: These compounds are structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
3-METHYL-7-(METHYLSULFANYL)-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H6N4OS2 |
---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
3-methyl-7-methylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H6N4OS2/c1-3-4(11)10-5(8-7-3)13-6(9-10)12-2/h1-2H3 |
InChI Key |
UNDPOGUFVVWPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SC |
Origin of Product |
United States |
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